1,2,3-Trimethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethylanthracene is an organic compound belonging to the anthracene family, characterized by three linearly fused benzene rings. The molecular formula of this compound is C17H16 , and it has a molecular weight of 220.31 g/mol . This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethylanthracene typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2,3-Trimethylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials .
Mechanism of Action
The mechanism of action of 1,2,3-Trimethylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This interaction can lead to various photophysical and photochemical effects, such as fluorescence and energy transfer. The pathways involved include electron transfer and excitation energy transfer, which are crucial for its applications in electronic and photonic devices .
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound with no methyl groups.
1,2,4-Trimethylanthracene: A similar compound with methyl groups at different positions.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9 and 10 positions.
Uniqueness
1,2,3-Trimethylanthracene is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity. The presence of methyl groups at the 1, 2, and 3 positions enhances its fluorescence and makes it suitable for specific applications in electronic materials .
Properties
CAS No. |
66271-42-9 |
---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,2,3-trimethylanthracene |
InChI |
InChI=1S/C17H16/c1-11-8-16-9-14-6-4-5-7-15(14)10-17(16)13(3)12(11)2/h4-10H,1-3H3 |
InChI Key |
DSJRHOQVDNQXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.